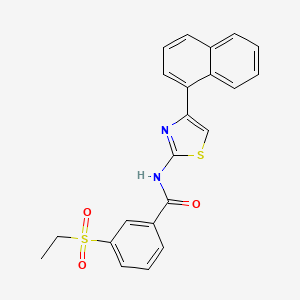

3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Description

Propriétés

IUPAC Name |

3-ethylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)17-10-5-9-16(13-17)21(25)24-22-23-20(14-28-22)19-12-6-8-15-7-3-4-11-18(15)19/h3-14H,2H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPVVYQRQFMESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

The synthesis of 3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multiple steps:

- Formation of the Thiazole Ring : This is achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions.

- Naphthalene Substitution : Introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

- Sulfonylation : The ethylsulfonyl group is added using ethylsulfonyl chloride and a base such as pyridine.

- Amide Bond Formation : Finalized by reacting the thiazole derivative with 3-aminobenzamide under dehydrating conditions .

The molecular formula for this compound is with a molecular weight of 422.5 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to 3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide exhibit significant antimicrobial activity. For example, derivatives containing thiazole moieties have been shown to possess antifungal properties against various fungi such as Botrytis cinerea and Fusarium graminearum .

In a study assessing the antifungal activity of benzamide derivatives, several compounds demonstrated high inhibition rates at concentrations of 100 mg/L. Notably, compound 10f exhibited an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating strong fungicidal potential .

Anticancer Activity

The thiazole derivatives have also been explored for their anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exact pathways involved remain an area of active research.

The biological activity of 3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may alter enzyme activity or receptor binding, leading to various biological effects.

For instance, the presence of the thiazole ring may facilitate interaction with biological macromolecules due to its electron-rich nature, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives:

-

Antifungal Activity Study :

- A series of benzamides were synthesized and tested against multiple fungal strains.

- Results showed that most compounds exhibited good fungicidal activities, particularly against Botrytis cinerea.

- The structure–activity relationship indicated that modifications in the thiazole moiety significantly impacted bioactivity .

- Anticancer Evaluation :

Summary Table of Biological Activities

Applications De Recherche Scientifique

3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article delves into the compound's synthesis, properties, and diverse applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has significant potential in medicinal chemistry:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It could modulate receptor activity, influencing pathways involved in cell signaling and apoptosis.

Research indicates that compounds with similar structures have shown promise in targeting specific biological pathways, making this compound a candidate for further pharmacological studies.

Materials Science

In materials science, this compound can be utilized for:

- Synthesis of Novel Materials : Its unique electronic or optical properties make it suitable for developing advanced materials that could be used in electronic devices or sensors.

Organic Synthesis

3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be used to synthesize more complex organic molecules through various chemical reactions such as oxidation and substitution.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

- Biological Activity Studies : Research indicates that compounds similar to 3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide exhibit anti-inflammatory and anti-cancer properties. For instance, studies have shown that thiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammation pathways.

- Material Properties Research : Investigations into the electronic properties of materials derived from this compound have revealed potential applications in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics.

- Pharmaceutical Development : Ongoing research focuses on optimizing the synthesis process to enhance yield and purity while exploring the compound's efficacy against specific disease targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following sections compare the compound’s structural, synthetic, and functional attributes with analogs reported in the literature.

Structural Comparison

Notes:

- Ethylsulfonyl groups (as in the target compound and 7b) improve metabolic stability over methylsulfonyl analogs (e.g., 7a) due to reduced oxidative susceptibility .

Pharmacological and Functional Comparison

Notes:

- The ethylsulfonyl group in the target compound may enhance binding to lysine demethylases (KDMs) or kinases due to its strong electron-withdrawing effects, as seen in KDM4A fragment-based studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide with high purity?

- Methodology : Multi-step synthesis involving sulfonylation of the benzamide core, coupling with the naphthalene-thiazole moiety, and purification via column chromatography or recrystallization. Critical parameters include:

- Temperature : 60–80°C for sulfonylation (to avoid side reactions) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions .

- Reaction time : 12–24 hours for complete conversion, monitored by TLC or HPLC .

Q. How can researchers resolve challenges in structural characterization of this compound, particularly with overlapping substituents (e.g., ethylsulfonyl vs. naphthalene groups)?

- Techniques :

- X-ray crystallography for unambiguous confirmation of the sulfonamide-thiazole linkage .

- 2D NMR (COSY, HSQC) to differentiate proton environments of the ethylsulfonyl and naphthalene moieties .

- Common pitfalls : Signal overlap in aromatic regions; deuterated DMSO as a solvent improves resolution .

Advanced Research Questions

Q. What experimental designs are recommended to assess the biological activity of this compound, given its structural similarity to antimicrobial and anticancer agents?

- Assay design :

- Antimicrobial screens : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with positive controls like ciprofloxacin .

- Anticancer profiling : NCI-60 cell line panel testing, focusing on mechanisms like tubulin inhibition (common for thiazole derivatives) .

- Mechanistic studies : SPR or fluorescence quenching to evaluate binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies involving similar sulfonamide-thiazole hybrids?

- Case example : Discrepancies in antimicrobial potency between ethylsulfonyl vs. methylsulfonyl analogs may arise from solubility differences .

- Resolution strategies :

- Solubility profiling : LogP measurements (via shake-flask method) to correlate hydrophobicity with activity .

- Crystallographic analysis : Compare binding modes of analogs to target proteins .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Degradation studies :

- pH stability : Incubate in buffers (pH 2–9) at 37°C, monitor via HPLC for hydrolytic degradation of the sulfonamide group .

- Thermal stability : TGA/DSC to assess decomposition temperatures .

- Metabolic stability : Liver microsome assays to identify cytochrome P450-mediated oxidation .

Q. How can researchers integrate computational and experimental approaches to elucidate the compound’s mechanism of action?

- Workflow :

Molecular docking (AutoDock Vina) to predict binding to targets like EGFR or PARP .

MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Experimental validation : SPR or ITC to measure binding affinity .

- Key parameters : Free energy calculations (MM-PBSA) to rank docking poses .

Data Contradiction and Optimization

Q. How should researchers handle discrepancies in reported synthetic yields for analogous sulfonamide-thiazole compounds?

- Root causes : Variability in starting material purity, solvent drying, or catalyst loading .

- Optimization :

- DoE (Design of Experiments) to test factors like reagent stoichiometry (1:1 to 1:1.2 molar ratios) .

- In situ monitoring : ReactIR to track intermediate formation .

Q. What strategies can reconcile conflicting bioactivity data between in vitro and in vivo models?

- Case example : Poor in vivo efficacy despite high in vitro potency may stem from poor bioavailability.

- Solutions :

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

- Formulation optimization : Use PEGylated nanoparticles to enhance solubility .

Methodological Innovation

Q. What advanced techniques are available for derivatizing the ethylsulfonyl group to enhance target selectivity?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.